molecular formula C10H6Cl2N2O2S B2610814 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 340216-43-5

1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2610814
CAS No.: 340216-43-5
M. Wt: 289.13
InChI Key: YKDQVWZQAYGGRR-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group and a thioxodihydropyrimidine ring, which contribute to its distinctive properties.

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the reaction of 3,4-dichlorobenzaldehyde with thiourea under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature settings.

Chemical Reactions Analysis

1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets within cells. The compound is believed to interfere with key enzymatic pathways, leading to the inhibition of cell growth and proliferation. In the case of its antimicrobial activity, it may disrupt the integrity of microbial cell membranes or inhibit essential enzymes required for microbial survival .

Comparison with Similar Compounds

1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be compared with other similar compounds such as:

    1-(4-chlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which may result in different chemical and biological properties.

    1-(3,4-dichlorophenyl)-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione:

Properties

CAS No.

340216-43-5

Molecular Formula

C10H6Cl2N2O2S

Molecular Weight

289.13

IUPAC Name

1-(3,4-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C10H6Cl2N2O2S/c11-6-2-1-5(3-7(6)12)14-9(16)4-8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17)

InChI Key

YKDQVWZQAYGGRR-UHFFFAOYSA-N

SMILES

C1C(=O)NC(=S)N(C1=O)C2=CC(=C(C=C2)Cl)Cl

solubility

not available

Origin of Product

United States

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